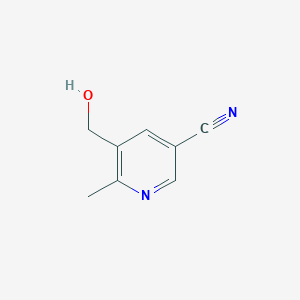

5-(Hydroxymethyl)-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . Further structural analysis would require more specific information about “5-(Hydroxymethyl)-6-methylnicotinonitrile”.Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .Scientific Research Applications

1. Epigenetic Modifications and Development

Research has shown that modifications such as hydroxymethylation play crucial roles in epigenetic regulation. The balance between methylation and hydroxymethylation, including compounds like 5-(Hydroxymethyl)-6-methylnicotinonitrile, is vital in processes like embryonic development and cellular differentiation. This has been demonstrated in studies where dynamic regulation of 5-hydroxymethylcytosine, a related compound, significantly impacts mammalian embryonic stem (ES) cells and differentiation into embryoid bodies (Ficz et al., 2011).

2. Genome-Wide Methylation Analysis

Advancements in techniques for genome-wide methylation and hydroxymethylation analysis have been developed, allowing for the study of these modifications at specific DNA loci. This has implications for understanding the role of hydroxymethylation in various biological processes, including how it influences gene expression and epigenetic regulation (Davis & Vaisvila, 2011).

3. Disease Research and Biomarker Development

Hydroxymethylation, as indicated by compounds like this compound, is being studied for its potential role in disease progression and as a biomarker. For instance, changes in hydroxymethylation patterns have been associated with different diseases, including cancer, and could provide insights into disease mechanisms and potential therapeutic targets (Globisch et al., 2010).

Future Directions

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived HMF . This review firstly gives an overview of these various transformations of HMF to produce a number of fuels and chemicals .

Mechanism of Action

Target of Action

Similar compounds such as tolterodine act on muscarinic receptors, specifically m2 and m3 subtypes . These receptors play a crucial role in mediating urinary bladder contraction and salivation .

Biochemical Pathways

Related compounds like 5-hydroxymethylfurfural (hmf) have been shown to be involved in the biosynthesis of 2,5-furandicarboxylic acid (fdca) via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .

Pharmacokinetics

Similar compounds like fesoterodine are well absorbed after oral administration and are rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . In patients with moderate hepatic impairment, the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite are increased .

Result of Action

Related compounds like 5-hydroxymethylfurfural have been shown to ameliorate allergic inflammation in hmc-1 cells by inactivating nf-κb and mapk signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-6-methylnicotinonitrile. For instance, the production of related compounds like 5-Hydroxymethylfurfural is influenced by temperature and water content . Additionally, 5-hydroxymethylation has been proposed as a novel environmental biosensor, changing in response to environmental factors and leading to disease development .

Properties

IUPAC Name |

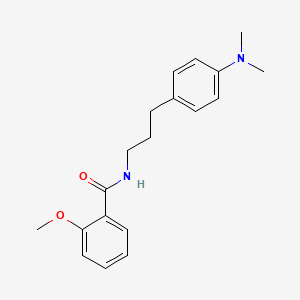

5-(hydroxymethyl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-8(5-11)2-7(3-9)4-10-6/h2,4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONUZBDMJCXEDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)

![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)